N-Cbz-glycyl-L-tyrosine benzyl ester
Description
Contextualization within Protected Dipeptides
The synthesis of peptides is a complex process that requires the sequential linking of amino acids in a precise order. To prevent unwanted side reactions, such as the polymerization of amino acids or incorrect peptide bond formation, the reactive functional groups (the amino group at the N-terminus and the carboxylic acid group at the C-terminus) must be temporarily blocked or "protected". nih.gov N-Cbz-glycyl-L-tyrosine benzyl (B1604629) ester is a classic example of a "protected dipeptide."
In this molecule:
The Carbobenzyloxy (Cbz) group: This group masks the N-terminal amino group of glycine (B1666218). The Cbz group is a well-established protecting group in peptide chemistry, valued for its stability under various reaction conditions and its susceptibility to removal under specific, non-harsh conditions, typically catalytic hydrogenation (e.g., H2/Pd). This allows for the selective deprotection of the N-terminus when the peptide chain needs to be elongated from that end.
The Benzyl ester (OBzl) group: This group protects the C-terminal carboxylic acid group of tyrosine. Similar to the Cbz group, the benzyl ester is stable during the coupling steps but can be cleaved when necessary, often under the same hydrogenolysis conditions used to remove the Cbz group, or by saponification. This protection prevents the carboxyl group from reacting out of turn.
By having both termini protected, N-Cbz-glycyl-L-tyrosine benzyl ester can be handled as a stable, single chemical entity, ready to be incorporated into a larger peptide chain in a controlled manner.
Significance as a Synthetic Intermediate in Advanced Peptide and Protein Constructs
The primary significance of this compound is its function as a synthetic intermediate or a "building block" in the assembly of more complex and advanced peptide structures. Its utility is most evident in solution-phase peptide synthesis, particularly in a strategy known as fragment condensation. springernature.com
This protected dipeptide is a precursor for creating the Gly-Tyr sequence found in various biologically important peptides. For instance, the synthesis of enkephalin analogs, which are small peptides with opioid-like activity, involves the precise assembly of sequences often starting with tyrosine. nih.gov The Tyr-Gly dipeptide unit is the N-terminal sequence of all enkephalins. While syntheses can proceed one amino acid at a time, using a protected Tyr-Gly or Gly-Tyr fragment can be an effective alternative strategy. Furthermore, the synthesis of modified peptides, such as phosphopeptides containing phosphotyrosine, relies heavily on the use of appropriately protected amino acid and peptide intermediates to ensure the stability of the phosphate group during synthesis. nih.gov
The strategic design of this compound allows for selective deprotection. A researcher can choose to:
Remove the Cbz group to free the N-terminus, allowing another protected amino acid or peptide fragment to be coupled to the glycine residue.
Remove the benzyl ester to free the C-terminus, enabling the dipeptide to be coupled to the N-terminus of another amino acid or peptide fragment.
This versatility makes it a valuable intermediate for constructing specific sequences within larger, more advanced protein constructs.
Overview of Research Paradigms and Methodological Applications
This compound is primarily employed within the paradigm of solution-phase peptide synthesis. This classical approach, while often more labor-intensive than solid-phase synthesis, remains indispensable for the large-scale production of peptides and for the synthesis of complex or difficult sequences.
Methodological applications include:
Convergent Synthesis: This is another term for the fragment condensation strategy, where the target peptide is assembled from several smaller, pre-synthesized fragments. This compound serves as one of these fragments, which are synthesized and purified independently before the final coupling steps.
Enzymatic Peptide Synthesis: While chemical methods dominate, research has explored the use of enzymes, such as proteases, to catalyze the formation of peptide bonds. In some methodologies, proteases can act in reverse in low-water organic solvents to link protected amino acid or peptide esters. A related precursor, carbobenzoxy-glycyl-L-tyrosine amide, has been successfully synthesized using a protease from Pseudomonas aeruginosa in an organic solvent, demonstrating the viability of enzymatic methods for creating such protected dipeptides.
Precursor for Deprotected Dipeptides: The fully protected dipeptide can be readily converted into the deprotected Glycyl-L-tyrosine. This dipeptide itself is of research interest as it has significantly higher aqueous solubility than L-tyrosine alone and can be used as an effective source of tyrosine in biochemical studies and nutritional formulations. chemicalbook.com The synthesis of Glycyl-L-tyrosine often proceeds through a protected intermediate like N-Cbz-glycyl-L-tyrosine ethyl ester, which is subsequently deprotected. chemicalbook.com
The use of this compound necessitates careful consideration of reaction conditions to prevent side reactions, such as racemization (loss of stereochemical purity) at the C-terminal amino acid during activation steps, a common challenge in fragment condensation. The choice of coupling reagents and solvents is critical to maintaining the integrity of the peptide.
Structure
3D Structure
Properties
Molecular Formula |
C26H26N2O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate |
InChI |
InChI=1S/C26H26N2O6/c29-22-13-11-19(12-14-22)15-23(25(31)33-17-20-7-3-1-4-8-20)28-24(30)16-27-26(32)34-18-21-9-5-2-6-10-21/h1-14,23,29H,15-18H2,(H,27,32)(H,28,30)/t23-/m0/s1 |
InChI Key |
DABILGXQXJZFSM-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Enzymatic Hydrolysis and Substrate Recognition Studies
Role in Protease Assay Development
Detection Methods in Electrophoretic Gels
Zymography, or in-gel activity staining, is a powerful technique for the detection of enzymatic activity in electrophoretic gels. This method involves separating enzymes by electrophoresis under non-reducing conditions and then incubating the gel with a substrate that, upon cleavage, produces a detectable signal.
While specific zymographic protocols utilizing N-Cbz-glycyl-L-tyrosine benzyl (B1604629) ester are not prominently described, methods for similar substrates offer a template. For example, serine proteases that hydrolyze N-benzoyl-L-tyrosine thiobenzyl ester can be detected in polyacrylamide gels by incubation with nitro blue tetrazolium. The enzymatic release of the thiol group initiates a reaction that leads to the formation of a colored precipitate, indicating the location of the active enzyme.
For N-Cbz-glycyl-L-tyrosine benzyl ester, a potential zymography approach could involve impregnating the gel with the substrate and then, after enzymatic hydrolysis, using a secondary detection method to visualize the product. This could involve staining for the newly formed carboxylic acid group on N-Cbz-glycyl-L-tyrosine or detecting the released benzyl alcohol.
Comparative Enzymatic Studies with Related Dipeptides and Esters
To understand the specific interactions between an enzyme and its substrate, comparative studies with structurally related molecules are essential. These studies help to elucidate the roles of different functional groups in substrate binding and catalysis.
Hydrolysis by Carboxypeptidases and Related Enzymes
Carboxypeptidases are a class of proteases that cleave the C-terminal peptide bond. Carboxypeptidase A (CPA), a well-studied metalloenzyme, exhibits a preference for C-terminal amino acids with aromatic or branched aliphatic side chains. While the primary mode of action for carboxypeptidases is peptide bond hydrolysis, they can also exhibit esterase activity.
Studies on the hydrolysis of various dipeptides by CPA reveal important determinants of substrate specificity. For instance, the nature of the C-terminal residue is a major factor, with aromatic amino acids like phenylalanine and tyrosine being favored. ias.ac.in The hydrolysis of carbobenzoxyglycyl-L-phenylalanine by CPA has been a subject of kinetic studies. nih.gov Given the structural similarity, it is plausible that this compound also serves as a substrate for carboxypeptidases, with the enzyme potentially cleaving the ester bond. The presence of the bulky Cbz and benzyl protecting groups would likely influence the binding affinity and catalytic rate compared to unprotected dipeptides.
The table below summarizes the kinetic parameters for the hydrolysis of a related substrate, N-benzoyl-L-tyrosine ethyl ester, by chymotrypsin, illustrating the type of data obtained from such enzymatic studies.
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| α-Chymotrypsin | N-Benzoyl-L-tyrosine ethyl ester | Value not specified | Value not specified |
Specific kinetic data for the hydrolysis of N-benzoyl-L-tyrosine ethyl ester by chymotrypsin, while mentioned as a common assay, were not available in the provided search results.
Inhibition Profiles of Dipeptide Analogs
The study of enzyme inhibition by substrate analogs provides valuable information about the active site and the mechanism of catalysis. Dipeptide analogs that are resistant to hydrolysis can act as competitive inhibitors, binding to the active site but not undergoing catalytic turnover.
The design of inhibitors often involves modifying the scissile bond or introducing functional groups that interact strongly with active site residues. For instance, replacing the ester or amide bond with a non-hydrolyzable linkage while retaining the key recognition motifs of N-Cbz-glycyl-L-tyrosine would likely result in a potent inhibitor of enzymes that hydrolyze the parent substrate.
Applications in Peptide and Protein Engineering Research
Utilization as a Building Block in Complex Peptide Synthesis
The primary application of N-Cbz-glycyl-L-tyrosine benzyl (B1604629) ester is as a dipeptide cassette in the synthesis of larger, more complex peptide structures. By providing a pre-formed Gly-Tyr unit, it streamlines the synthetic process, reducing the number of individual coupling and deprotection steps required.
N-Cbz-glycyl-L-tyrosine benzyl ester can be incorporated into growing peptide chains through standard solution-phase synthesis methodologies. In this approach, either the C-terminal benzyl ester is selectively removed to allow coupling with another amino acid ester, or the N-terminal Cbz group is removed to allow acylation by another protected amino acid. This dipeptide is particularly useful for introducing the Gly-Tyr sequence, which can be significant for the biological activity or structural integrity of the final polypeptide. The use of such protected dipeptides helps to minimize the risk of racemization at the C-terminal amino acid of the activated fragment, which can be a concern during the coupling of peptide segments.
The fully protected dipeptide serves as a key intermediate in the synthesis of N-Glycyl-L-tyrosine. chemicalbook.comnbinno.com N-Glycyl-L-tyrosine is a dipeptide of interest due to its increased solubility and stability compared to free tyrosine, making it a more effective source for intravenous nutritional supplementation. chemicalbook.com The synthesis of N-Glycyl-L-tyrosine often begins with protected amino acids to ensure the specific formation of the peptide bond between the carboxyl group of glycine (B1666218) and the amino group of tyrosine. chemicalbook.comgoogle.comgoogle.com Once the protected this compound is formed, a one-step deprotection, typically via catalytic hydrogenation, can simultaneously remove both the Cbz and benzyl groups to yield the final, unprotected N-Glycyl-L-tyrosine. researchgate.netmasterorganicchemistry.com This precursor role is crucial for producing high-purity dipeptides for pharmaceutical and biochemical applications. nbinno.com
Strategies for Orthogonal Protection and Deprotection in Multi-Step Syntheses
A central challenge in multi-step peptide synthesis is the selective removal of protecting groups without affecting other protected functionalities within the molecule. The combination of N-terminal Cbz and C-terminal benzyl ester groups in this compound offers a classic example of an orthogonal protection strategy, where each group can be removed under distinct conditions. uniurb.itbham.ac.uk
The Cbz (benzyloxycarbonyl) group and the benzyl (Bzl) ester are both benzyl-type protecting groups, and they share a common deprotection method: catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). researchgate.netmasterorganicchemistry.com This method cleaves both groups simultaneously to yield the free dipeptide.
However, their differing linkages—a carbamate (B1207046) for Cbz and an ester for the benzyl group—allow for selective, or "orthogonal," removal. The benzyl ester is susceptible to saponification (hydrolysis under basic conditions, e.g., using LiOH or NaOH), a condition to which the Cbz group is generally stable. Conversely, the Cbz group can be cleaved under certain acidic conditions (like HBr in acetic acid) that may leave the benzyl ester intact, although strong acids can cleave both. This differential stability is fundamental to orthogonal synthesis, enabling chemists to unmask either the N-terminus or the C-terminus of the dipeptide for further chain elongation. uniurb.it
Below is a table summarizing the deprotection strategies:
| Protecting Group | Linkage Type | Common Deprotection Reagents | Orthogonality Notes |
| Cbz (Z) | Carbamate | H₂/Pd-C; HBr/AcOH; Na/liquid NH₃ | Stable to mild base (saponification conditions). Orthogonal to base-labile groups like Fmoc and ester deprotection. masterorganicchemistry.comuniurb.it |
| Benzyl (Bzl) Ester | Ester | H₂/Pd-C; Saponification (e.g., LiOH, NaOH); Strong Acid (e.g., HF, TFA) | Can be selectively cleaved by base hydrolysis in the presence of a Cbz group. researchgate.net |
While the Cbz group was a cornerstone of early solution-phase peptide synthesis, its application in modern Solid-Phase Peptide Synthesis (SPPS) is more limited. peptide.com SPPS predominantly relies on two main strategies: Boc/Bzl and Fmoc/tBu.
In the Boc/Bzl strategy, the temporary N-terminal Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) are removed at the end with a strong acid like hydrofluoric acid (HF). A Cbz group is generally incompatible as a temporary N-terminal group in this scheme because its removal conditions are not orthogonal to the final cleavage step.
In the more common Fmoc/tBu strategy, the N-terminal Fmoc group is removed with a base (typically piperidine), while acid-labile t-butyl-based side-chain groups are removed with TFA during the final cleavage from the resin. creative-peptides.com An N-terminal Cbz group can be used in the final coupling step of an Fmoc-SPPS synthesis to yield an N-terminally protected peptide. researchgate.net The Cbz group is stable to the piperidine (B6355638) used for Fmoc removal. However, a key consideration is the stability of the Cbz group during the final TFA cleavage cocktail. While generally more resistant to acid than a Boc group, the Cbz group's stability in 95% TFA can be variable, potentially leading to undesired deprotection. researchgate.netresearchgate.net Therefore, its use in Fmoc-SPPS requires careful planning and optimization of the cleavage conditions to preserve the N-terminal protection.
Research on Peptide Mimetic Design and Construction
Peptide mimetics (or peptidomimetics) are molecules designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. The specific dipeptide sequence glycyl-L-tyrosine (Gly-Tyr) is a recognized structural motif in proteins, making its protected form, this compound, a relevant starting point for mimetic design.
Research has shown that a conserved glycine-tyrosine motif can form a "mortise-tenon" structural clamp within the beta-barrel of outer membrane proteins (OMPs). plos.orgnih.gov In this arrangement, the aromatic side chain of tyrosine packs against the glycine residue of a neighboring strand, creating a stabilizing interaction that acts as a folding core. plos.orgnih.gov The existence of such a critical structural motif makes the Gly-Tyr unit an attractive target for peptidomimetic design. Researchers can use this compound as a scaffold to synthesize analogs that mimic this interaction, potentially leading to molecules that can modulate protein folding or interfere with protein-protein interactions.
Furthermore, the tyrosine residue itself is often a target for modification in mimetic design, particularly in the development of phosphatase inhibitors, where mimetics of phosphotyrosine are crucial. nih.gov By providing a stable, protected Gly-Tyr unit, the compound serves as a foundational element upon which further chemical modifications can be made to explore structure-activity relationships in the design of novel therapeutics.
Following a comprehensive search for scholarly articles and research data, no specific information was found regarding the use of the chemical compound This compound for the applications outlined in the request.
Specifically, the search did not yield any publications or studies detailing:
The integration of this compound into α-/β-mixed peptides.
The use of this compound in the synthesis of phosphinopeptide analogs.
Therefore, it is not possible to generate the requested article content for the specified sections and subsections while adhering to the required standards of scientific accuracy and source-based information. The available literature does not appear to cover these particular applications for this specific dipeptide ester.
Conformational Analysis and Theoretical Investigations
Spectroscopic Characterization of Preferred Conformations in Solution and Gas Phase
Spectroscopic techniques are powerful tools for probing the conformational preferences of molecules. In the gas phase, where intermolecular interactions are minimized, these methods can reveal the intrinsic structural properties of N-Cbz-glycyl-L-tyrosine benzyl (B1604629) ester.
Resonant Two-Photon Ionization (R2PI) spectroscopy is a sensitive technique used to study the electronic spectra of molecules in the gas phase. By absorbing a first photon, the molecule is excited to a higher electronic state, and a second photon ionizes it. The resulting ions are then detected. For N-Cbz-glycyl-L-tyrosine benzyl ester, the aromatic rings in the benzyloxycarbonyl (Cbz) and benzyl ester groups, as well as the tyrosine side chain, serve as chromophores for UV excitation.
Table 1: Representative R2PI Spectroscopic Data for a Protected Dipeptide
| Conformer | Electronic Origin (cm⁻¹) | Relative Intensity |
| A | 37,850 | High |
| B | 37,920 | Medium |
| C | 38,010 | Low |
| This table is illustrative and based on typical data for similar molecules. |
Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) is a double resonance technique that provides vibrational spectra for individual conformers identified in the R2PI spectrum. By fixing the UV laser on a specific R2PI peak (corresponding to a single conformer) and scanning an IR laser, a dip in the ion signal is observed when the IR frequency is resonant with a vibrational transition. This method allows for the determination of the vibrational frequencies of specific functional groups, such as N-H and C=O stretches, which are sensitive to the local environment and hydrogen bonding.
For this compound, RIDIRS would be instrumental in identifying intramolecular hydrogen bonds. For instance, a red-shift in the N-H or O-H stretching frequency would indicate its participation in a hydrogen bond. The amide N-H group, the tyrosine hydroxyl group, and the carbonyl oxygens of the urethane (B1682113), amide, and ester groups are all potential hydrogen bond donors and acceptors.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a powerful complement to experimental studies, offering detailed insights into the structure, stability, and dynamics of molecules.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies. For this compound, DFT calculations can be employed to explore the potential energy surface and identify stable, low-energy conformers. These calculations can predict the torsional angles of the peptide backbone (φ, ψ) and the side chains, as well as the orientation of the protecting groups.
The results of DFT calculations typically provide a set of optimized geometries for different conformers and their corresponding energies, allowing for the prediction of the most stable structures. These theoretical structures can then be compared with experimental data from spectroscopic studies.
Table 2: Calculated Relative Energies of Postulated this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| 1 (Folded) | 0.00 | N-H···O=C (amide-ester) |
| 2 (Extended) | 1.25 | None |
| 3 (Side-chain folded) | 2.50 | O-H···π (tyrosine-benzyl) |
| This table presents hypothetical data to illustrate the output of DFT calculations. |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in solution. mdpi.com
These simulations can reveal how the dipeptide explores different conformational states over time and how solvent molecules influence its structure. MD simulations are particularly useful for understanding the flexibility of the molecule and the transitions between different conformations.
Intramolecular hydrogen bonds play a critical role in determining the preferred conformations of peptides. In this compound, several types of intramolecular hydrogen bonds are possible, including:
Backbone-backbone: Between the amide N-H of the tyrosine residue and a carbonyl oxygen of the Cbz group or the glycyl residue. This can lead to the formation of β-turn or γ-turn-like structures.
Side chain-backbone: Between the hydroxyl group of the tyrosine side chain and a backbone carbonyl oxygen or the amide N-H.
Side chain-protecting group: The tyrosine hydroxyl group could interact with the carbonyl oxygen of the Cbz or benzyl ester groups.
Relationship between Conformation and Biological Activity/Enzymatic Recognition
The biological activity and enzymatic recognition of peptide derivatives are intrinsically linked to their three-dimensional structure. For this compound, while direct and exhaustive conformational studies correlating its structure to a specific biological activity are not extensively documented in dedicated studies of this single molecule, a comprehensive understanding can be built by examining research on closely related analogs and substrate-enzyme interactions. The conformation of this dipeptide ester is a critical determinant for its interaction with enzymes, particularly proteases, which often exhibit high specificity for the shape and electronic properties of their substrates.
The enzymatic recognition of this compound is best understood in the context of protease substrates. Serine proteases like α-chymotrypsin are known to hydrolyze N-acyl-L-tyrosine esters. For instance, a study on N-benzoyl-L-tyrosine thiobenzyl ester, a structurally similar substrate, demonstrated its hydrolysis by α-chymotrypsin and subtilisin BPN'. nih.govresearchgate.net This enzymatic activity underscores the importance of the tyrosine side chain and the N-terminal blocking group for binding in the enzyme's active site. The hydrolysis of such substrates is dependent on a precise conformational fit within the enzyme's binding pockets. Molecular modeling studies have suggested the presence of a secondary hydrophobic binding pocket on α-chymotrypsin, adjacent to the active site serine, which accommodates the N-terminal acyl group. nih.govresearchgate.net
The interaction of the unprotected dipeptide, glycyl-L-tyrosine, with the metalloprotease carboxypeptidase A (CPA) also provides valuable insights into the conformational requirements for enzymatic processing. Quantum mechanical and molecular mechanical studies have shown that the binding and hydrolysis of glycyl-L-tyrosine by CPA are highly pH-dependent and rely on specific conformational orientations. nih.gov In its inhibitory form, the dipeptide chelates the active-site zinc ion. nih.gov For hydrolysis to occur, the substrate must adopt a conformation that allows a water molecule to act as a nucleophile, facilitated by active site residues. nih.gov The free amino group of the glycine (B1666218) and the amide bond are recognized by distinct sites on the enzyme. researchgate.net While this compound has protecting groups on both termini, the fundamental principles of substrate recognition based on shape and electrostatic complementarity would still apply if it were to interact with a suitable enzyme.
The data from related compounds can be summarized in the following tables to highlight the key conformational and enzymatic interaction parameters.
Table 1: Conformational Features of a Related Dipeptide Ester
| Compound | Key Conformational Feature | Stabilizing Interactions |
| N-Cbz-L-valyl-L-tyrosine methyl ester | Extended backbone | Aromatic π-π interactions (parallel-displaced, T-shaped, L-shaped), N-H...O and O-H...O hydrogen bonds |
Data derived from a crystallographic study on a closely related dipeptide to infer potential conformations. nih.gov
Table 2: Kinetic Parameters for the Enzymatic Hydrolysis of a Related Substrate
| Enzyme | Substrate | Apparent K_m (mM) | k_cat (s⁻¹) |
| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 |
| Subtilisin BPN' | N-benzoyl-L-tyrosine thiobenzyl ester | 7.0 | 126 |
These kinetic parameters indicate the efficiency of enzymatic recognition and catalysis for a substrate with similar structural motifs. nih.govresearchgate.net
Derivatization Strategies and Analog Development for Research Purposes
Modification of the Tyrosine Moiety
The tyrosine residue is a primary target for derivatization due to its phenolic side chain, which can be a key site for biological interactions or further chemical alterations.
In peptide synthesis, protecting reactive side chains is crucial to prevent unwanted side reactions. The phenolic hydroxyl group of tyrosine is often protected to avoid acylation or other modifications during peptide coupling steps. Benzylation is a common strategy for this purpose.
The benzyl (B1604629) group is considered an "orthogonal" protecting group in relation to the N-terminal Cbz (carbobenzoxy) and C-terminal benzyl ester groups. Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of a synthesis. For instance, the N-Cbz group and the C-terminal benzyl ester are typically removed by catalytic hydrogenolysis, whereas the O-benzyl ether on the tyrosine side chain is stable to the acidic conditions used to remove Boc groups and the basic conditions for some ester hydrolyses. jku.at This orthogonality is fundamental in complex multi-step syntheses of peptides. nih.gov
The synthesis of an O-benzyl protected tyrosine derivative often involves reacting the N-protected amino acid with benzyl bromide in the presence of a base. nih.govmtu.edu This strategy ensures that only the phenolic hydroxyl is benzylated.
Table 1: Comparison of Protecting Groups and Removal Conditions
| Protecting Group | Abbreviation | Structure | Typical Removal Conditions |
|---|---|---|---|
| Carbobenzoxy (N-terminal) | Cbz or Z | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Benzyl Ester (C-terminal) | OBn | -OCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Benzyl Ether (Tyrosine side-chain) | Bn | -OCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH) |
L-tyrosine and its derivatives can be modified by various enzymes, a strategy that offers high specificity and mild reaction conditions. nih.govresearchgate.net Enzymes like tyrosinase can catalyze the hydroxylation of the tyrosine phenol (B47542) ring to form L-3,4-dihydroxyphenylalanine (L-DOPA) derivatives. researchgate.netrsc.org This enzymatic transformation can be applied to peptides containing tyrosine, thereby introducing a catechol functionality. This modification is significant as the catechol group can participate in different biological interactions and chemical conjugations.
Other enzymatic reactions can target the α-amino or α-carboxyl groups if they are deprotected, leading to a variety of high-value chemicals. researchgate.net These biocatalytic methods are part of a growing field focused on environmentally friendly chemical synthesis. researchgate.net
Synthesis of N-Cbz-glycyl-L-tyrosine Benzyl Ester Analogs with Modified Protecting Groups
The Cbz group can be readily substituted with other N-terminal protecting groups. A common alternative is the tert-butoxycarbonyl (Boc) group. The Boc group is widely used in peptide chemistry and is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govgoogle.com
The primary advantage of using a Boc group instead of a Cbz group lies in its different deprotection mechanism. While the Cbz group is removed by hydrogenolysis, the Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA). rsc.org This difference allows for greater flexibility in synthetic design. For example, a Boc-protected peptide with a benzyl ester at the C-terminus can be selectively deprotected at the N-terminus without affecting the C-terminus. This allows for the stepwise extension of the peptide chain from the N-terminal end. chemimpex.com
Table 2: Comparison of Cbz and Boc N-Terminal Protecting Groups
| Feature | Carbobenzoxy (Cbz) | tert-Butoxycarbonyl (Boc) |
|---|---|---|
| Structure | C₆H₅CH₂OCO- | (CH₃)₃COCO- |
| Introduction Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Deprotection Condition | Catalytic Hydrogenolysis | Acidolysis (e.g., TFA) |
| Key Advantage | Stable to acidolysis | Stable to hydrogenolysis and nucleophiles |
The C-terminal carboxyl group is protected as a benzyl ester in the parent compound. This can be replaced by other ester groups to modulate reactivity and deprotection conditions. gcwgandhinagar.com Common alternatives include methyl, ethyl, and tert-butyl esters.
Methyl or Ethyl Esters: These simple alkyl esters are typically removed by saponification (hydrolysis with a base like NaOH). This method is effective but can sometimes lead to racemization, especially in sensitive peptides.
tert-Butyl Esters: Similar to the Boc group, the tert-butyl ester is removed under acidic conditions (e.g., TFA). This makes it an ideal pairing with an N-terminal protecting group that is stable to acid, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, in orthogonal synthesis strategies.
Development of Chromogenic and Fluorogenic Substrate Variants
This compound can serve as a structural basis for creating enzyme substrates used in diagnostic and research assays. sigmaaldrich.com These substrates are designed to release a detectable molecule upon cleavage by a specific enzyme, such as a protease. 5-diagnostics.com
Chromogenic Substrates: These substrates release a colored product (a chromogen) upon enzymatic cleavage. rapidmicrobiology.com To create a chromogenic substrate from the dipeptide scaffold, the C-terminal benzyl ester is replaced with a chromogenic leaving group, most commonly p-nitroaniline (pNA). When a protease cleaves the amide bond between the tyrosine residue and the pNA, the yellow-colored p-nitroaniline is released, and its concentration can be measured spectrophotometrically.
Fluorogenic Substrates: For higher sensitivity, fluorogenic substrates are used. biosynth.comausamics.com.au These substrates release a fluorescent molecule (a fluorogen). A common fluorogenic group is 7-amido-4-methylcoumarin (AMC). Cleavage of the amide bond between tyrosine and AMC releases the highly fluorescent AMC molecule, which can be detected with a fluorometer.
These synthetic substrates are invaluable tools for studying enzyme kinetics and activity. sigmaaldrich.com The specificity of the substrate for a particular enzyme is determined by the peptide sequence (in this case, Gly-Tyr).
Table 3: Examples of Reporter Groups for Enzyme Substrates
| Substrate Type | Reporter Group | Abbreviation | Detection Method |
|---|---|---|---|
| Chromogenic | p-Nitroaniline | pNA | Spectrophotometry (Absorbance) |
| Fluorogenic | 7-Amido-4-methylcoumarin | AMC | Fluorometry (Fluorescence) |
Synthesis of Modified Peptide Chains for Structure-Activity Relationship Studies
The synthesis of modified peptide chains is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). By strategically altering the structure of a lead compound, such as this compound, researchers can identify key molecular features responsible for its biological activity. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties. The modification of peptide chains can be approached through various synthetic strategies, including amino acid substitution, side-chain modification, and backbone alteration.
A common approach for generating libraries of related compounds for SAR studies involves late-stage modifications of a suitably modified precursor. beilstein-journals.org This allows for the efficient creation of diverse structures from a common intermediate. For instance, modifications can be introduced to the peptide backbone to enhance rigidity or to the amino acid side chains to probe interactions with biological targets.
One strategy involves the incorporation of non-proteinogenic amino acids or the derivatization of existing residues. For example, the glycine (B1666218) residue in this compound can be a target for N-amination, followed by further derivatization to introduce a variety of substituents on the peptide backbone. nih.gov This "late-stage modification" of the hydrazide group allows for chemoselective derivatization, offering an advantage over methods where diversity is introduced during the solid-phase assembly of the peptide. nih.gov
Furthermore, the tyrosine residue offers multiple points for modification. The phenolic hydroxyl group can be alkylated or acylated to explore the impact of steric and electronic changes in this region. Additionally, the aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups. These modifications can significantly influence the peptide's conformation and its binding affinity to target proteins.
The synthesis of branched peptides represents another advanced derivatization strategy. nih.govresearchgate.net By utilizing a functional group on an amino acid side-chain as a precursor, a branch peptide can be assembled through methods like native chemical ligation or direct amidation. nih.gov This approach can lead to peptides with improved biological activity and stability. nih.govresearchgate.net
To systematically evaluate the impact of these modifications, a series of analogs are synthesized and their biological activities are assessed. The data from these assays are then compiled to build a comprehensive SAR profile. This information guides the design of subsequent generations of compounds with improved therapeutic potential.
Below is an interactive data table illustrating a hypothetical SAR study on a series of analogs of a lead peptide, showcasing how different modifications can influence biological activity.
| Compound | Modification | IC50 (nM) | Relative Activity |
| 1 | Parent Compound | 100 | 1.0 |
| 2 | Glycine N-methylation | 50 | 2.0 |
| 3 | Tyrosine O-methylation | 200 | 0.5 |
| 4 | Phenylalanine substitution for Tyrosine | 500 | 0.2 |
| 5 | C-terminal amide | 75 | 1.3 |
| 6 | Introduction of a branched chain at Tyrosine | 25 | 4.0 |
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating N-Cbz-glycyl-L-tyrosine benzyl (B1604629) ester from starting materials, reagents, and byproducts, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the primary tool for assessing the purity of N-Cbz-glycyl-L-tyrosine benzyl ester. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The UV detector is commonly set at a wavelength where the aromatic rings of the Cbz, benzyl, and tyrosine moieties exhibit strong absorbance (typically around 254 nm). The retention time of the main peak provides a qualitative measure for identification, while the peak area percentage is used to quantify purity. For a compound like this compound, a purity level of ≥98% as determined by HPLC is often required for use in further synthetic steps.
Table 1: Illustrative HPLC Parameters for Analysis of Protected Peptides
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally not the preferred method for the analysis of this compound. This is due to the compound's high molecular weight and low volatility, which make it unsuitable for vaporization at temperatures that would not cause thermal decomposition. Derivatization could potentially make it more amenable to GC analysis, but HPLC is a more direct and commonly used technique for such molecules.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol, is used to achieve good separation on a silica (B1680970) gel plate. The spots can be visualized under UV light (due to the aromatic groups) or by staining with a reagent like ninhydrin (B49086) (which would require deprotection of the Cbz group) or potassium permanganate. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound, ensuring that the desired peptide bond has formed and that the protecting groups are intact.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. It would show characteristic signals for the aromatic protons of the Cbz, benzyl, and tyrosine groups, the methylene (B1212753) protons of the benzyl and glycyl moieties, and the alpha-protons of the amino acid residues. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be used to confirm the presence of all structural components.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Cbz, Benzyl, Tyr) | ~ 6.7 - 7.4 | Multiplet |
| NH (Amide) | ~ 6.5 - 7.0 | Doublet/Triplet |
| CH (Tyr α-proton) | ~ 4.5 - 4.8 | Multiplet |
| CH₂ (Benzyl ester) | ~ 5.1 | Singlet |
| CH₂ (Cbz) | ~ 5.0 | Singlet |
| CH₂ (Gly α-protons) | ~ 3.8 - 4.0 | Doublet |
| CH₂ (Tyr β-protons) | ~ 2.9 - 3.1 | Multiplet |
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. COSY would establish the connectivity between adjacent protons (e.g., between the α- and β-protons of tyrosine), while HSQC would correlate protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the presence of key functional groups in the molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amide) | ~ 3300 | Stretching |
| C-H (Aromatic) | ~ 3100 - 3000 | Stretching |
| C-H (Aliphatic) | ~ 3000 - 2850 | Stretching |
| C=O (Ester) | ~ 1735 | Stretching |
| C=O (Carbamate - Cbz) | ~ 1690 | Stretching |
| C=O (Amide I) | ~ 1650 | Stretching |
| N-H (Amide II) | ~ 1530 | Bending |
| C-O (Ester) | ~ 1250 | Stretching |
The presence of these distinct carbonyl stretching frequencies for the ester, carbamate (B1207046) (Cbz), and amide groups, along with the N-H bands, would provide strong evidence for the successful synthesis of the protected dipeptide.
Mass Spectrometry for Molecular Mass Confirmation and Purity Analysis
Mass spectrometry stands as a cornerstone in the analytical characterization of synthetic peptides and their derivatives, offering unparalleled precision in molecular mass determination and purity assessment. For the compound this compound, this technique is instrumental in verifying its chemical identity and ensuring the absence of impurities from the synthetic process.
The theoretical molecular weight of this compound, based on its chemical formula C26H26N2O6, is approximately 462.50 g/mol . Mass spectrometry allows for the experimental confirmation of this value with high accuracy. In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Molecular Mass Confirmation:
Under soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed primarily as a protonated molecule [M+H]+. The expected m/z value for this ion would be approximately 463.51. The presence of a prominent peak at this m/z value serves as strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value.
Purity Analysis and Fragmentation Pattern:
Beyond molecular weight confirmation, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for purity analysis and structural elucidation. In an MS/MS experiment, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the sequence of the dipeptide and the integrity of the protecting groups.
Table 7.3-1: Theoretical Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C26H26N2O6 |
| Theoretical Molecular Weight | 462.50 g/mol |
| Monoisotopic Mass | 462.1791 Da |
| Expected [M+H]+ Ion (m/z) | 463.1869 Da |
Table 7.3-2: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]+
| Predicted Fragment Ion | Structure/Description | Predicted m/z |
| b2-ion | [Cbz-Gly-Tyr]+ | 371.16 |
| y1-ion | [Tyr-OBzl]+ | 272.13 |
| - | Loss of benzyl group | 371.16 |
| - | Loss of benzyloxycarbonyl group | 327.16 |
The analysis of potential impurities is another critical aspect of mass spectrometric evaluation. Common impurities could include starting materials that were not fully consumed, byproducts from side reactions, or molecules where one or both of the protecting groups have been prematurely cleaved. These impurities would appear as ions with different m/z values in the mass spectrum, allowing for their identification and quantification relative to the main product peak. This capability is essential for ensuring the high purity required for subsequent applications of this compound in research and development.
Future Research Directions and Emerging Applications
Development of Novel Biocatalytic Pathways for Synthesis
Current research is focused on developing greener and more efficient methods for synthesizing N-Cbz-glycyl-L-tyrosine benzyl (B1604629) ester and related protected peptides. A significant area of exploration is the use of "deprotectase" biocatalysts, which are enzymes that can selectively remove protecting groups under mild conditions. nih.govrsc.org This approach offers a sustainable alternative to traditional chemical deprotection methods that often require harsh reagents and can lead to unwanted side reactions.
Key areas of investigation include:
Enzymatic Deprotection: Researchers are screening for and engineering enzymes, such as esterases and amidohydrolases, that can efficiently remove the benzyl ester and N-Cbz protecting groups, respectively. nih.govrsc.org Studies have shown the potential of combining multiple enzymes in a one-pot cascade to deprotect doubly protected amino acids. nih.govrsc.orgrsc.org
Engineered Enzymes: Through techniques like directed evolution, scientists are creating engineered enzymes with enhanced stability and activity for peptide synthesis, potentially eliminating the need for protecting groups altogether in some cases. digitellinc.com
The development of these biocatalytic pathways promises to make the synthesis of peptides like N-Cbz-glycyl-L-tyrosine benzyl ester more environmentally friendly and cost-effective.
Design of Advanced Probes for Enzyme Mechanism Elucidation
The Gly-Tyr dipeptide core of this compound makes it a valuable scaffold for designing probes to study enzyme mechanisms, particularly for proteases. Achieving high specificity for a single enzyme among many with similar catalytic mechanisms is a significant challenge. nih.gov
Future research in this area is directed towards:
Activity-Based Probes (ABPs): These probes are designed to covalently modify the active site of a target enzyme, allowing for its selective labeling and monitoring. nih.gov The design of ABPs often incorporates a reactive "warhead" and a reporter group for detection. nih.gov
Substrate Specificity Determination: By creating libraries of peptide-based probes, researchers can dissect the substrate preferences of individual proteases. nih.govnih.gov This information is crucial for designing highly selective probes.
Mechanism-Based Labeling: Probes can be designed to act as substrates for a target enzyme, which upon hydrolysis, release a reactive species that labels the enzyme. acs.org This strategy provides a powerful tool for identifying and characterizing enzyme activity in complex biological samples.
These advanced probes will provide deeper insights into enzyme function and dysfunction, which is critical for drug discovery and diagnostics.
Rational Design of Peptidomimetics for Targeted Biochemical Applications
This compound serves as a foundational structure for the rational design of peptidomimetics—small molecules that mimic the structure and function of peptides. chemrxiv.org Peptidomimetics offer several advantages over traditional peptides, including improved stability and cell permeability. chemrxiv.orgchemrxiv.org
Current and future research efforts are focused on:
Mimicking Secondary Structures: Scientists are designing scaffolds that mimic key protein secondary structures like α-helices, β-strands, and β-turns, which are often involved in protein-protein interactions (PPIs). chemrxiv.orgchemrxiv.org
Targeting Protein-Protein Interactions: By mimicking the "hot spots" of PPIs, peptidomimetics can be designed to modulate these interactions, which are implicated in numerous diseases. chemrxiv.org
Computational Design: The use of computational methods is becoming increasingly important in the rational design of peptidomimetics, allowing for the in-silico screening and optimization of potential drug candidates. chemrxiv.orgchemrxiv.org
The development of novel peptidomimetics based on the Gly-Tyr motif holds significant promise for the development of new therapeutics targeting a wide range of diseases.
Exploration in Materials Science for Peptide-Based Assemblies
The self-assembly of short peptides into ordered nanostructures is a rapidly growing area of materials science. nih.govnih.gov The inherent properties of amino acids and peptides, such as biocompatibility and the ability to form well-defined structures, make them attractive building blocks for new materials. nih.gov
Emerging applications in this field include:
Hydrogel Formation: Dipeptides, particularly those with aromatic moieties like the tyrosine in this compound, can self-assemble into hydrogels. nih.gov These hydrogels have potential applications in tissue engineering and drug delivery. nih.govresearchgate.net
Nanotube and Nanofiber Fabrication: Researchers have demonstrated that short peptides can spontaneously form nanotubes and nanofibers with potential uses in electronics and as biomolecular delivery systems. researchgate.netyoutube.com
Controlled Self-Assembly: By modifying the peptide sequence and the protecting groups, scientists can control the self-assembly process to create complex and functional biomolecular structures. nih.govyoutube.com The N-Cbz group, for instance, can facilitate self-assembly through π–π stacking and hydrophobic interactions. nih.gov
The exploration of this compound and similar protected dipeptides in materials science is expected to lead to the development of novel biomaterials with a wide range of applications.
Q & A
Q. Q1. What are the recommended methods for synthesizing N-Cbz-glycyl-L-tyrosine benzyl ester with high purity?
A1: Synthesis typically involves coupling N-Cbz-glycine with L-tyrosine benzyl ester using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or dichloromethane. Key steps include:
- Activation: Pre-activate the carboxyl group of N-Cbz-glycine with a coupling agent.
- Protection: Ensure the tyrosine hydroxyl group is protected (e.g., benzyl ester) to prevent side reactions.
- Purification: Use column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires HPLC (>97.0% by HPLC) and NMR (confirming absence of unreacted starting materials) .
Q. Q2. How should researchers characterize the stability of this compound under varying storage conditions?
A2: Stability studies should include:
- Temperature: Store at -20°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis.
- pH Sensitivity: Test degradation kinetics in buffered solutions (pH 3–9) via HPLC. Benzyl esters are prone to hydrolysis under alkaline conditions, as observed in similar benzyl ester systems .
- Light Sensitivity: Conduct accelerated stability tests under UV/visible light to assess photodegradation.
Advanced Research Questions
Q. Q3. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?
A3: Contradictions may arise from:
- Solvent Effects: Compare NMR spectra in deuterated DMSO vs. CDCl₃; chemical shifts vary with solvent polarity.
- Tautomerism: Investigate potential keto-enol tautomerism in tyrosine residues using 2D NMR (e.g., COSY, HSQC).
- Impurity Interference: Use mass spectrometry (HRMS) to detect trace impurities (e.g., deprotected glycine or tyrosine derivatives) .
Q. Q4. What experimental designs are suitable for studying the role of this compound in enzymatic peptide coupling?
A4: Focus on:
- Substrate Scope: Test coupling efficiency with diverse amino acid esters (e.g., proline benzyl ester, glutamic acid benzyl ester) under identical conditions .
- Kinetic Profiling: Use stopped-flow spectrophotometry to measure reaction rates. For example, monitor the release of HOBt (hydroxybenzotriazole) during carbodiimide-mediated coupling.
- Enzyme Compatibility: Screen proteases (e.g., trypsin, chymotrypsin) for selective deprotection of the benzyl ester without cleaving the Cbz group .
Q. Q5. How can researchers optimize benzyl ester bond formation in solid-phase peptide synthesis (SPPS) using this compound?
A5: Critical parameters include:
- Coupling Reagents: Compare HATU vs. PyBOP for activation efficiency. HATU often improves yields in sterically hindered systems.
- Resin Swelling: Pre-swell polystyrene resins in DCM for 30 minutes to enhance reagent penetration.
- Deprotection Monitoring: Use Kaiser test or FT-IR to confirm complete Fmoc removal before proceeding to subsequent coupling steps .
Q. Q6. What strategies mitigate racemization during the synthesis of this compound?
A6: Racemization is minimized by:
- Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-catalyzed epimerization.
- Additives: Include HOBt or Oxyma Pure to suppress racemization during carbodiimide activation.
- Chiral Purity Analysis: Use chiral HPLC with a Crownpak CR(+) column to quantify D/L enantiomers .
Methodological Considerations
Q. Q7. How should researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
A7: Implement:
- Interlab Comparisons: Share detailed protocols (solvent grades, stirring rates, drying times) with collaborators.
- Control Experiments: Include a reference batch synthesized under standardized conditions for cross-validation.
- Data Transparency: Publish raw NMR, HPLC, and MS data in supplementary materials to enable direct comparison .
Q. Q8. What analytical techniques are critical for resolving conflicting reports on the compound’s solubility profile?
A8: Combine:
Q. Q9. How can computational modeling enhance the design of this compound derivatives for targeted applications?
A9: Use:
- DFT Calculations: Predict steric and electronic effects of substituents on benzyl ester stability.
- Molecular Dynamics (MD): Simulate interactions with enzyme active sites (e.g., proteases) to guide functionalization.
- QSAR Models: Corlate structural features (e.g., logP, polar surface area) with bioavailability .
Safety and Compliance
Q. Q10. What safety protocols are essential for handling this compound in academic labs?
A10: Follow:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation: Avoid inhalation of fine powders; benzyl esters may cause respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
